molecular formula C20H24N2O3S B6542950 N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide CAS No. 1060225-30-0

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide

Cat. No. B6542950
CAS RN: 1060225-30-0
M. Wt: 372.5 g/mol
InChI Key: JZGWILSWXAJPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide, also known as CPT-11, is an anticancer drug used in the treatment of certain types of cancer. It is a prodrug of the active metabolite SN-38, which is an inhibitor of the enzyme topoisomerase I. CPT-11 was first approved by the U.S. Food and Drug Administration (FDA) in 1996 and is currently used in combination with other anticancer agents to treat colorectal cancer, small cell lung cancer, and other tumors.

Mechanism of Action

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide is a prodrug of the active metabolite SN-38. SN-38 is an inhibitor of the enzyme topoisomerase I, which is responsible for the relaxation of supercoiled DNA during DNA replication and transcription. SN-38 binds to the topoisomerase I-DNA complex, preventing the enzyme from completing its function. This leads to the accumulation of double-stranded DNA breaks, which can eventually lead to cell death.
Biochemical and Physiological Effects
N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, inhibit cell cycle progression, and reduce tumor growth in animal models. Additionally, N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide has been found to be effective at targeting cancer stem cells, which are resistant to traditional chemotherapy.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has a low toxicity profile, and is stable in aqueous solutions. Additionally, N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide has been shown to be effective at targeting cancer stem cells, which are resistant to traditional chemotherapy. However, N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide is not without its limitations. It has a short half-life in vivo, and it can be metabolized by the cytochrome P450 enzyme system, which can lead to drug-drug interactions.

Future Directions

The future of N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide research is promising. There are several potential avenues of research that could lead to new and improved applications of this drug. These include the development of new formulations and delivery systems, the exploration of new indications, the investigation of combination therapies, and the study of the drug’s effects on different types of cancer. Additionally, further research could be conducted to elucidate the mechanism of action of N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide and to identify potential biomarkers for predicting response to treatment. Finally, studies could be conducted to explore the potential of N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide in combination with novel agents, such as immunotherapies, for the treatment of cancer.

Synthesis Methods

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide is synthesized in a four-step process. The first step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-aminophenol to form the amide intermediate. The second step involves the reaction of the amide intermediate with cyclopropyl bromide to form the cyclopropyl amide. The third step involves the reaction of the cyclopropyl amide with acetic anhydride to form the cyclopropyl acetamide. The fourth and final step involves the reaction of the cyclopropyl acetamide with sodium hydroxide to form the final product, N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide.

Scientific Research Applications

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide has been studied extensively in the laboratory setting. It has been used in numerous studies to investigate the mechanism of action of topoisomerase I inhibitors and the biochemical and physiological effects of these drugs. N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide has also been used to study the effects of DNA damage and repair, apoptosis, and the role of topoisomerase I in cell cycle control.

properties

IUPAC Name

N-cyclopropyl-2-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-13-10-14(2)20(15(3)11-13)26(24,25)22-18-6-4-16(5-7-18)12-19(23)21-17-8-9-17/h4-7,10-11,17,22H,8-9,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGWILSWXAJPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide

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